Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate
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Overview
Description
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate (ETOXA) is a synthetic small molecule that has been studied for its potential use in various scientific applications. It is a derivative of the amino acid leucine and has been used in a variety of experiments in the laboratory.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate involves the condensation of ethyl 3-oxobutanoate with 3-(trifluoromethyl)aniline followed by cyclization and esterification.
Starting Materials
Ethyl 3-oxobutanoate, 3-(trifluoromethyl)aniline, Sodium ethoxide, Acetic acid, Ethanol, Sodium bicarbonate, Ethyl chloroformate
Reaction
Step 1: Ethyl 3-oxobutanoate is reacted with sodium ethoxide in ethanol to form the sodium salt of ethyl 3-oxobutanoate., Step 2: 3-(trifluoromethyl)aniline is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation., Step 3: The resulting mixture is then heated to reflux and acetic acid is added to the reaction mixture to promote cyclization., Step 4: The reaction mixture is cooled and the product is extracted with ethyl acetate., Step 5: The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate., Step 6: Ethyl chloroformate is added to the dried organic layer and the mixture is stirred at room temperature for several hours to allow for esterification., Step 7: The product is purified by column chromatography to yield Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate.
Scientific Research Applications
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a model compound for studying the structure and function of proteins, and as a tool for studying the effects of small molecules on biological systems. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of DNA.
Mechanism Of Action
The mechanism of action of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is not fully understood. However, it is believed that it binds to proteins and enzymes in the body and modifies their structure and function. It is also thought that it may interact with certain receptors in the body and alter their activity.
Biochemical And Physiological Effects
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes involved in metabolic pathways and to alter the expression of certain genes. It has also been shown to modulate the activity of certain hormones and neurotransmitters.
Advantages And Limitations For Lab Experiments
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments.
The main limitation of using Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in laboratory experiments is that its effects on biochemical and physiological processes are not yet fully understood. Additionally, it is not known how it interacts with other molecules in the body. Therefore, further research is needed to fully understand its effects and interactions.
Future Directions
There are several potential future directions for the use of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in scientific research. These include further studies of its effects on biochemical and physiological processes, as well as studies of its interactions with other molecules in the body. Additionally, further research could be conducted to explore its potential use as a therapeutic agent and its potential applications in drug development. Finally, further research could be conducted to explore its potential applications in industrial processes, such as in the production of chemicals and other materials.
properties
IUPAC Name |
ethyl 4-oxo-2-[3-(trifluoromethyl)anilino]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-2-21-13(20)11-10(19)7-22-12(11)18-9-5-3-4-8(6-9)14(15,16)17/h3-6,18H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCEVQSKKAFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate |
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